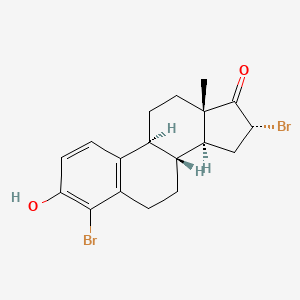
4,16a-Dibromoestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,16a-Dibromoestrone is a synthetic estrogenic compound derived from estrone, a natural estrogen hormone found in humans and animals. It has been extensively studied for its potential therapeutic and toxic effects. The molecular formula of this compound is C18H20Br2O2, and its molecular weight is 428.16 .
Preparation Methods
The preparation of 4,16a-Dibromoestrone typically involves the bromination of estrone acetate. The process begins with the bromination of estrone acetate in chloroform with bromine in the presence of a few drops of an ethanolic solution of hydrogen bromide as a reaction initiator . This reaction leads to a mixture of acetates of 16α-bromo-16β-bromo-, and 16,16-dibromoestrone in a ratio of 63:28:9 . The products are then chromatographed on silica gel to isolate this compound .
Chemical Reactions Analysis
4,16a-Dibromoestrone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to yield the corresponding acids and alcohols.
Common reagents used in these reactions include bromine, hydrogen bromide, and various bases such as potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,16a-Dibromoestrone has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It has been studied for its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment.
Industry: this compound is used in the production of various estrogenic compounds and as an intermediate in the synthesis of other pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,16a-Dibromoestrone involves its interaction with estrogen receptors in the cells of responsive tissues, such as female organs, breasts, hypothalamus, and pituitary . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements of genes . This interaction regulates the expression of specific genes, leading to the compound’s estrogenic effects.
Comparison with Similar Compounds
4,16a-Dibromoestrone is similar to other brominated derivatives of estrone, such as 16α-bromo-16β-bromo-estrone and 16,16-dibromoestrone . this compound is unique due to its specific bromination pattern, which imparts distinct biological and chemical properties. Other similar compounds include:
- 16α-Bromo-estrone
- 16β-Bromo-estrone
- 16,16-Dibromoestrone
These compounds share similar structural features but differ in their bromination patterns and resulting biological activities .
Properties
IUPAC Name |
(8R,9S,13S,14S,16R)-4,16-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O2/c1-18-7-6-10-9-4-5-15(21)16(20)12(9)3-2-11(10)13(18)8-14(19)17(18)22/h4-5,10-11,13-14,21H,2-3,6-8H2,1H3/t10-,11-,13+,14-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNGSHUZXVAOU-BUSPIDHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
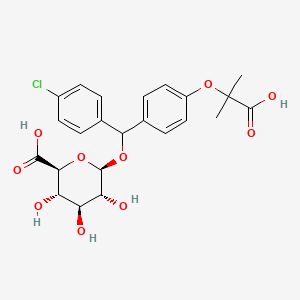

![(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1140782.png)


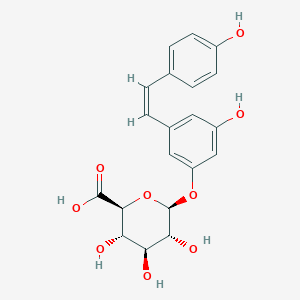
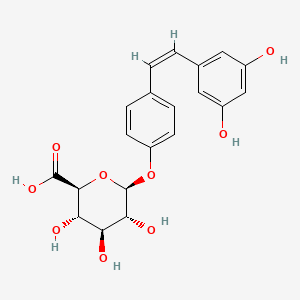
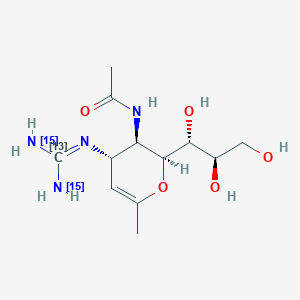

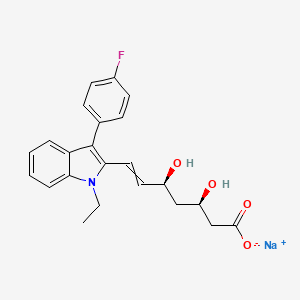
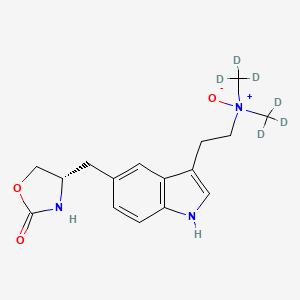
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)
![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)

